molecular formula C20H21ClN2O3S B2439351 N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide CAS No. 865162-54-5

N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide

Cat. No. B2439351
CAS RN: 865162-54-5
M. Wt: 404.91
InChI Key: MQUXULHUPMCFCY-XDOYNYLZSA-N
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Description

N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide, also known as CEET, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

  • N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide and its derivatives are synthesized through various chemical reactions involving amino substituted benzothiazoles, chloropyridine carboxylic acid, and other reactants. The synthesized compounds are characterized using analytical techniques such as elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry to establish their structures and properties (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Activity

  • These compounds demonstrate variable and modest antimicrobial activity against investigated strains of bacteria and fungi. The antimicrobial properties are attributed to the structural features of the benzothiazole derivatives, which interact with microbial cell components, leading to inhibition of growth or cell death (Patel, Agravat, & Shaikh, 2011).

Corrosion Inhibition

  • In the field of corrosion science, benzothiazole derivatives, including those related to N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide, have been studied for their effectiveness as corrosion inhibitors for metals such as carbon steel in acidic environments. These inhibitors offer enhanced stability and high inhibition efficiencies, protecting metal surfaces from corrosion through both physical and chemical adsorption mechanisms (Hu et al., 2016).

Material Science and Photophysical Properties

  • The photophysical properties of benzothiazole derivatives are of interest in material science, particularly for applications involving fluorescence and light emission. These compounds exhibit excited state intra-molecular proton transfer pathways, resulting in unique absorption and emission characteristics that can be exploited in the development of fluorescent materials and sensors (Padalkar et al., 2011).

properties

IUPAC Name

N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c1-2-25-13-11-23-17-9-8-15(21)14-18(17)27-20(23)22-19(24)10-12-26-16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUXULHUPMCFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide

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